4-Methyloctan-3-one
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Overview
Description
4-Methyloctan-3-one is an organic compound with the molecular formula C9H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyloctan-3-one can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methyloctan-3-ol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyloct-3-en-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Methyloctan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 4-methyloctan-3-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 4-Methyloctan-3-ol
Substitution: Various substituted ketones and alcohols
Scientific Research Applications
4-Methyloctan-3-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4-Methyloctan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to olfactory receptors in insects and triggering behavioral responses . The exact molecular pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
4-Methyloctan-3-one can be compared with other similar ketones, such as 4-methylpentan-2-one and 4-methylheptan-3-one. These compounds share similar structural features but differ in their chain lengths and branching, which can affect their chemical properties and applications .
4-Methylpentan-2-one:
4-Methylheptan-3-one: Used in the synthesis of pharmaceuticals and as a flavoring agent.
This compound is unique due to its specific chain length and branching, which contribute to its distinctive odor and chemical reactivity.
Properties
IUPAC Name |
4-methyloctan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWYGZOSQBYIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276379 |
Source
|
Record name | 4-methyloctan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-04-5, 6137-15-1 |
Source
|
Record name | 3-Methyl-4-octanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020754045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methyloctan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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